Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride
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Overview
Description
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride is a versatile chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . This compound is primarily used in scientific research and has applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-toluidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and therapeutic agents.
Material Science: It is utilized in the creation of new materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride can be compared with other similar compounds, such as:
Toluidine Isomers: These include ortho-toluidine, meta-toluidine, and para-toluidine, which have similar chemical structures but differ in the position of the methyl group relative to the amino group.
Aniline Derivatives: Compounds like aniline and its derivatives share similar properties and applications.
Properties
IUPAC Name |
ethyl (E)-3-amino-3-(4-methylanilino)prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-3-16-12(15)8-11(13)14-10-6-4-9(2)5-7-10;/h4-8,14H,3,13H2,1-2H3;1H/b11-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZKYGCSJZNDE-YGCVIUNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=C(C=C1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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